1,3-Dibromopropane

描述

see also record for dibromopropane

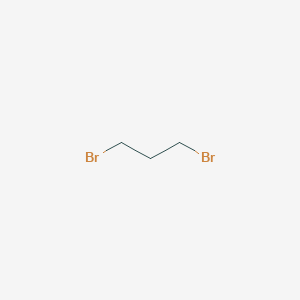

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dibromopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLKXRACNJHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021902 | |

| Record name | 1,3-Dibromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a sweet odor; [HSDB] | |

| Record name | 1,3-Dibromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point: -34.4 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9712 g/cu cm at 15 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.36 [mmHg], 1.36 mm Hg at 25 °C | |

| Record name | 1,3-Dibromopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2788 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

109-64-8, 286013-06-7 | |

| Record name | 1,3-Dibromopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dibromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dibromopropane-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLENE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQR3048IX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-36 °C | |

| Record name | 1,3-DIBROMOPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,3-Dibromopropane molecular structure and weight

An In-depth Technical Guide to 1,3-Dibromopropane: Molecular Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, physicochemical properties, and significant applications, supported by experimental protocols and data visualizations.

Introduction

This compound, also known as trimethylene dibromide, is a dihalogenated propane (B168953) with the chemical formula C₃H₆Br₂.[1][2] It is a colorless to light-yellow liquid with a characteristic sweet odor.[1][3] This organobromine compound is a versatile building block in organic chemistry, primarily utilized for the introduction of a three-carbon bridge (a propyl group) into molecular structures.[1] Its utility is particularly notable in the synthesis of C₃-bridged compounds through carbon-nitrogen coupling reactions and in the formation of cyclic compounds. Historically, it was used in the first synthesis of cyclopropane (B1198618) in 1881, a reaction known as the Freund reaction.

Molecular Structure and Weight

The structure of this compound consists of a central propane chain with bromine atoms attached to the terminal carbons (C1 and C3). The presence of two bromine atoms, which are good leaving groups, makes this molecule highly reactive in nucleophilic substitution reactions.

Caption: Ball-and-stick model of this compound.

The molecular weight of this compound has been determined to be approximately 201.89 g/mol .

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below for easy reference.

Table 1: General and Identification Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Trimethylene bromide, Trimethylene dibromide | |

| CAS Number | 109-64-8 | |

| Molecular Formula | C₃H₆Br₂ | |

| Molecular Weight | 201.89 g/mol | |

| Appearance | Colorless to slightly yellow liquid | |

| Odor | Sweet |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Density | 1.989 g/mL at 25 °C | |

| Boiling Point | 167 °C | |

| Melting Point | -34 °C to -36 °C | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Solubility in Water | 1.68 g/L at 30 °C | |

| Solubility in Organic Solvents | Soluble in ether, acetone, and chloroform | |

| Refractive Index (n20/D) | 1.524 | |

| Vapor Density | 7 (vs air) | |

| LogP (log Kow) | 2.37 | |

| Henry's Law Constant | 8.88 x 10⁻⁴ atm·m³/mol at 25 °C |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Data Availability | Reference |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR spectra are available. | |

| Infrared (IR) Spectroscopy | IR spectra are available in the NIST/EPA Gas-Phase Infrared Database. | |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | |

| Raman Spectroscopy | Raman spectra for crystalline, liquid, and gaseous states have been reported. |

Chemical Reactivity and Applications

This compound is a key substrate in various organic reactions, primarily due to the two reactive C-Br bonds. It is widely used in the synthesis of pharmaceuticals, insecticides, and fragrances.

A classic application is the Freund reaction for the synthesis of cyclopropane, where this compound reacts with a metal like sodium.

Caption: Synthesis of cyclopropane from this compound.

It also serves as a substrate for forming C3-bridged compounds through coupling reactions, such as the preparation of 1,3-bis(1-7'-chloro-4-quinolyl-4- piperazinyl)propane.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound from 1,3-Propanediol (B51772)

This protocol describes the synthesis via the reaction of 1,3-propanediol with sodium bromide and sulfuric acid.

Materials:

-

1,3-Propanediol (43.0 mL, 600 mmol)

-

Anhydrous Sodium Bromide (154.5 g, 1500 mmol)

-

90% Sulfuric Acid (150 mL, ~2500 mmol)

-

Distilled Water

-

10% Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Equip a 500 mL 3-neck round-bottom flask with a stir bar, a pressure-equalizing addition funnel, and a reflux condenser.

-

Charge the flask with 100 mL of distilled water, 154.5 g of anhydrous sodium bromide, and 43.0 mL of 1,3-propanediol.

-

Wash the graduated cylinder used for the diol with 35 mL of distilled water and add this to the flask.

-

Charge the addition funnel with 150 mL of 90% sulfuric acid.

-

With cooling water running through the condenser, add the sulfuric acid dropwise (1 drop/sec). The reaction is exothermic.

-

Once the addition is complete, replace the addition funnel with a stopper and reflux the mixture for 2 hours.

-

After reflux, set up the apparatus for distillation. Insulate the flask and heat strongly.

-

Collect the distillate, which will form two layers, until the stillhead temperature rises to 120°C and the distillate runs clear.

Purification of this compound

The crude product from the synthesis can be purified as follows.

Materials:

-

Crude this compound

-

Concentrated Hydrochloric Acid (or cold 98% Sulfuric Acid)

-

5% or 10% Sodium Bicarbonate/Carbonate solution

-

Anhydrous Calcium Chloride (or Magnesium Sulfate)

Procedure:

-

Separate the lower organic layer (crude this compound) from the aqueous layer in the collected distillate.

-

Wash the crude product with an equal volume of concentrated hydrochloric acid or cold 98% sulfuric acid. Separate the lower organic layer.

-

Wash the organic layer with water, followed by a 5-10% sodium carbonate or bicarbonate solution to neutralize any remaining acid, and then wash with water again.

-

Dry the washed this compound over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

-

Perform a final purification by fractional distillation under reduced pressure. Collect the fraction boiling at 162-165 °C at atmospheric pressure or 63-63.5 °C at 26 mmHg.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed. It is also a skin irritant and toxic to aquatic life with long-lasting effects. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

Conclusion

This compound is a fundamental building block in synthetic chemistry, valued for its ability to introduce a propyl linker into molecules. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use.

References

An In-depth Technical Guide to 1,3-Dibromopropane: Physical and Chemical Properties

Introduction

1,3-Dibromopropane, also known as trimethylene dibromide, is a dihalogenated propane (B168953) with the chemical formula C₃H₆Br₂.[1] It is a colorless to light-yellow liquid at room temperature, characterized by a sweet odor.[2][3] This organobromine compound is a versatile bifunctional alkyl halide, featuring two bromine leaving groups that enable its participation in a variety of substitution and elimination reactions.[4] Its reactivity makes it a crucial intermediate in organic synthesis for forming C₃-bridged compounds, and it is widely utilized in the production of pharmaceuticals, insecticides, quaternary ammonium (B1175870) compounds, and polymers.[4] Historically, it is notable for its use in the first synthesis of cyclopropane (B1198618) in 1881, a process known as the Freund reaction.

Physical Properties

The physical characteristics of this compound are well-documented, making it a reliable reagent in various experimental settings. It is sparingly soluble in water but shows good solubility in organic solvents like alcohol and ether.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Appearance | Colorless to light-yellow liquid |

| Odor | Sweet |

| Molecular Formula | C₃H₆Br₂ |

| Molecular Weight | 201.89 g/mol |

| CAS Number | 109-64-8 |

| Density | 1.989 g/mL at 25 °C |

| Melting Point | -34 °C |

| Boiling Point | 167 °C |

| Flash Point | 54 °C (closed cup) |

| Vapor Pressure | 2.6 hPa at 20 °C |

| Vapor Density | 7 (vs air) |

| Refractive Index (n²⁰/D) | 1.524 |

| Water Solubility | 1.68 g/L at 30 °C |

| Solubility | Soluble in ether, acetone, chloroform |

Chemical Properties and Reactivity

This compound is a stable compound but is incompatible with strong oxidizing agents and strong bases. When heated to decomposition, it emits toxic fumes of hydrogen bromide. Its primary chemical utility lies in its ability to act as a bifunctional electrophile in nucleophilic substitution reactions.

Table 2: Chemical and Safety Data for this compound

| Property | Description |

| Stability | Stable under normal conditions. Decomposes upon prolonged heating. |

| Incompatibilities | Strong oxidizing agents, strong bases. |

| Hazardous Decomposition | Hydrogen bromide fumes upon heating to decomposition. |

| Reactivity | Undergoes nucleophilic substitution and elimination reactions. |

| Key Reactions | Freund reaction (cyclopropane synthesis), C-N coupling for heterocycles. |

| Hazard Statements | Flammable liquid and vapor, Harmful if swallowed, Causes skin irritation. |

Key Reactions and Applications

This compound serves as a key building block for introducing a three-carbon propyl chain into molecules.

-

Freund Reaction: In this classic reaction, this compound reacts with a metal like zinc or sodium to undergo an intramolecular Wurtz-type coupling, forming cyclopropane. This was the first synthesis of a cyclopropane ring.

-

C-N Coupling Reactions: It is extensively used to prepare C₃-bridged compounds by reacting with various nucleophiles, particularly amines. This is a fundamental method for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, it reacts with primary or secondary amines in the presence of a base to form aziridines, pyrrolidines, and other cyclic structures.

Caption: Key synthetic applications of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in a research setting.

Protocol 1: Synthesis from 1,3-Propanediol (B51772)

This protocol describes the synthesis of this compound from 1,3-propanediol using sodium bromide and sulfuric acid.

Materials:

-

500 mL 3-neck round-bottom flask

-

Pressure-equalizing addition funnel

-

Reflux condenser

-

Stir bar

-

1,3-propanediol (43.0 mL, 600 mmol)

-

Anhydrous sodium bromide (154.5 g, 1500 mmol)

-

90% Sulfuric acid (150 mL, ~2500 mmol)

-

Distilled water

Procedure:

-

Equip the 500 mL 3-neck flask with a stir bar, addition funnel, and reflux condenser.

-

Charge the flask with 100 mL of distilled water, 154.5 g of anhydrous sodium bromide, and 43.0 mL of 1,3-propanediol.

-

Add 35 mL of distilled water to the graduated cylinder used for the diol to dissolve any residue and add this washing to the flask.

-

Charge the addition funnel with 150 mL of 90% sulfuric acid.

-

With stirring and cooling water running through the condenser, add the sulfuric acid dropwise at a rate of approximately 1 drop/second. The reaction is exothermic.

-

Once the addition is complete, replace the addition funnel with a stopper and reflux the mixture for 2 hours.

-

After reflux, allow the mixture to cool slightly and reconfigure the apparatus for simple distillation.

-

Heat the mixture strongly to distill the product. The distillate will form two layers. Continue distillation until the stillhead temperature rises to 120°C and the distillate runs clear.

Caption: Workflow for the synthesis of this compound from 1,3-propanediol.

Protocol 2: Synthesis via Free Radical Addition

This compound can also be synthesized through the free radical addition of hydrogen bromide to allyl bromide.

Materials:

-

Reaction vessel suitable for gas handling

-

Peroxide-free allyl bromide

-

Hydrogen bromide (HBr) gas

-

Freshly reduced iron powder (catalyst)

Procedure:

-

Charge the reaction vessel with peroxide-free allyl bromide (e.g., 1/12 mole).

-

Introduce freshly reduced iron powder (0.02-0.41 mole) into the vessel.

-

While shaking and excluding air, introduce hydrogen bromide gas (e.g., 1.3/12 mole) into the reaction mixture.

-

The reaction proceeds to yield this compound. The product can be isolated and purified by distillation.

Protocol 3: Purification

The crude product from synthesis requires purification to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Separatory funnel

-

Concentrated sulfuric acid (cold)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Distillation apparatus

Procedure:

-

Transfer the crude, biphasic distillate to a separatory funnel.

-

Wash the organic layer sequentially with: a. An equal volume of water. b. A small volume of cold, concentrated sulfuric acid (Note: Emulsions can form; do not shake too vigorously). c. 50 mL of 10% sodium carbonate solution. d. A final wash with water.

-

Separate the lower organic layer and transfer it to a clean, dry flask.

-

Dry the product over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

-

Gravity filter the dried liquid to remove the drying agent.

-

Perform a final fractional distillation (or vacuum distillation) to obtain pure this compound, collecting the fraction boiling at 162-165°C.

Caption: Standard purification workflow for this compound.

Protocol 4: Analytical Characterization (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of this compound and identifying any impurities.

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (e.g., Ion Trap).

-

Column: DB-624 or similar (30 m x 0.53 mm x 3.0 µm).

GC Conditions (Example):

-

Carrier Gas: Nitrogen or Helium.

-

Injector Temperature: 200°C.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 220°C).

-

Detector Temperature: 230°C.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

Run the specified temperature program to separate the components.

-

The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used to confirm the identity of this compound and any impurities by comparison to spectral libraries (e.g., NIST). The purity is determined by the relative area of the main peak.

References

The Chemical Profile of 1,3-Dibromopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromopropane, a key organobromine compound utilized in a variety of synthetic applications. This document outlines its fundamental chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for the compound with the chemical formula C₃H₆Br₂ is This compound [1].

In literature and commercial contexts, this compound is also known by several synonyms. These alternative names are important to recognize for a comprehensive literature search and material sourcing.

Common Synonyms:

-

Trimethylene dibromide[2]

-

Propane, 1,3-dibromo-

-

alpha,gamma-Dibromopropane

-

ω,ω'-Dibromopropane

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in different chemical environments.

| Property | Value |

| Molecular Formula | C₃H₆Br₂ |

| Molecular Weight | 201.89 g/mol |

| Appearance | Colorless to light-brown liquid |

| Odor | Sweet |

| Boiling Point | 167 °C |

| Melting Point | -34 °C |

| Density | 1.989 g/mL at 25 °C |

| Solubility in Water | 1.68 g/L at 30 °C |

| Refractive Index | 1.524 (n20/D) |

Experimental Protocol: Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory preparation involves the reaction of trimethylene glycol with hydrobromic acid. Another well-established method is the free radical addition of hydrogen bromide to allyl bromide. The following is a detailed protocol for the synthesis from trimethylene glycol.

Synthesis from Trimethylene Glycol and Hydrobromic Acid

This procedure outlines the reaction of trimethylene glycol with hydrobromic and sulfuric acids to yield this compound.

Materials:

-

Trimethylene glycol

-

48% Hydrobromic acid

-

Concentrated Sulfuric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

1-liter round-bottomed flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: To a 1-liter round-bottomed flask equipped with a reflux condenser, add 338 mL (500 g) of 48% hydrobromic acid.

-

Addition of Sulfuric Acid: Carefully and with shaking, add 82 mL (150 g) of concentrated sulfuric acid to the flask. Allow the mixture to cool to room temperature.

-

Addition of Trimethylene Glycol: Slowly add 91 g of trimethylene glycol in small portions.

-

Second Addition of Sulfuric Acid: Following the addition of trimethylene glycol, add another 130.5 mL (240 g) of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Distillation: After the reflux is complete, arrange the apparatus for distillation and distill the product. The crude this compound will distill at 162-165 °C.

-

Workup and Purification:

-

Wash the crude product with an equal volume of concentrated hydrochloric acid in a separatory funnel.

-

Separate the layers and wash the organic layer with water.

-

Neutralize any remaining acid by washing with a small amount of 5% sodium bicarbonate solution.

-

Perform a final wash with water.

-

-

Drying and Final Distillation: Dry the this compound over anhydrous calcium chloride. Purify the dried product by distillation, collecting the fraction that boils between 162-165 °C in a receiver cooled with ice. This procedure yields approximately 220 g of pure this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis. It is commonly used to introduce a three-carbon bridge into molecules. Its bifunctional nature allows it to participate in various coupling reactions, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds. Notably, it was used in the first synthesis of cyclopropane (B1198618) in 1881, a reaction known as the Freund reaction.

References

An In-Depth Technical Guide to the Hazards and Toxicity of 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromopropane (CAS No. 109-64-8) is a halogenated hydrocarbon utilized as an intermediate in various chemical syntheses. While valuable in certain industrial applications, its inherent toxicity and potential for adverse health effects necessitate a thorough understanding of its hazard profile. This technical guide provides a comprehensive overview of the known hazards and toxicological data for this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information required for risk assessment and safe handling. This document summarizes key toxicological endpoints, including acute and chronic toxicity, irritation, mutagenicity, and carcinogenicity. It also delves into the metabolic pathways and mechanisms of toxicity, particularly the role of glutathione (B108866) conjugation and oxidative stress. Detailed experimental protocols for key toxicological assays are provided to offer a complete picture of the methodologies used to derive the presented data.

Physical and Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to assessing its toxicological profile and implementing appropriate safety measures.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆Br₂ | [1][2] |

| Molecular Weight | 201.89 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Odor | Sweet | |

| Boiling Point | 167 °C | |

| Melting Point | -34 °C | |

| Flash Point | 54 - 56 °C | |

| Density | 1.989 g/mL at 25 °C | |

| Vapor Density | 7.0 (air = 1) | |

| Vapor Pressure | 2.6 hPa at 20 °C | |

| Water Solubility | 1.68 g/L | |

| log Kow (Octanol-Water Partition Coefficient) | 2.02 - 2.56 |

Flammability and Reactivity

This compound is a flammable liquid and its vapor can form explosive mixtures with air. It is incompatible with strong oxidizing agents and strong bases. When heated to decomposition, it emits toxic fumes of hydrogen bromide.

Health Hazards

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route.

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 315 mg/kg |

Skin and Eye Irritation

Skin Irritation: this compound is reported to be a slight skin irritant. In a study on rabbits, erythema was observed which reversed within 5-6 days.

Eye Irritation: this compound is classified as a severe eye irritant. A primary eye irritation study in rabbits resulted in significant and persistent ocular lesions.

| Draize Eye Irritation Scores in Rabbits | |||||||

| Time After Instillation | 1 hour | 24 hours | 48 hours | 72 hours | Day 4 | Day 7 | Day 10 |

| Corneal Opacity | 0 | 1.7 | 1.3 | 1.0 | 0.7 | 0.3 | 0.2 |

| Iritis | 0 | 0.8 | 0.7 | 0.5 | 0.3 | 0.2 | 0.0 |

| Conjunctival Redness | 2.0 | 2.5 | 2.3 | 2.2 | 2.0 | 1.5 | 1.2 |

| Chemosis | 1.0 | 2.8 | 2.3 | 1.8 | 1.5 | 1.0 | 0.7 |

| Mean Total Score | 3.0 | 7.8 | 6.6 | 5.5 | 4.5 | 3.0 | 2.1 |

Data extracted from a primary eye irritation study conducted in rabbits.

Sensitization

No data is available to conclude on the skin sensitization potential of this compound.

Mutagenicity and Genotoxicity

This compound has shown evidence of mutagenic activity in in vitro studies. It was found to be mutagenic in Salmonella typhimurium strains TA100 and TA1535 with metabolic activation.

Carcinogenicity

There is limited direct evidence on the carcinogenicity of this compound. However, due to its structural similarity to other halogenated propanes known to be carcinogenic, and its genotoxic potential, it is often considered to be possibly carcinogenic to humans. The carcinogenicity of the related compound, 1-bromo-3-chloropropane, is attributed to the C-Br bond, suggesting a similar potential for this compound.

Reproductive and Developmental Toxicity

There is a lack of specific reproductive and developmental toxicity studies on this compound following OECD guidelines. However, some studies on structurally similar compounds and preliminary data suggest potential adverse effects on reproductive organs, particularly the testes.

Target Organ Toxicity

The primary target organs for this compound toxicity appear to be the liver and the immune system. Effects on the testes have also been suggested.

Ecotoxicity and Environmental Fate

This compound is toxic to aquatic life with long-lasting effects.

| Endpoint | Species | Value | Exposure Time | Reference(s) |

| LC₅₀ | Pimephales promelas (fathead minnow) | 1.79 mg/L | 96 hours |

The substance is not readily biodegradable. If released into the environment, it is expected to have moderate mobility in soil. Volatilization from water and soil surfaces is an important fate process.

Mechanisms of Toxicity

The primary mechanism of this compound-induced toxicity involves its metabolism via glutathione (GSH) conjugation. This process, while typically a detoxification pathway, leads to the depletion of cellular GSH stores. The depletion of GSH compromises the cell's antioxidant defense system, leading to oxidative stress. This is characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation (measured as malondialdehyde, MDA). The resulting oxidative stress is believed to be a key driver of the observed hepatotoxicity and immunotoxicity.

Experimental Protocols

Acute Oral Toxicity (OECD 401 - representative)

-

Test System: Young adult rats of a standard laboratory strain.

-

Procedure: A single dose of this compound is administered by gavage to a group of fasted animals. A control group receives the vehicle only.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD₅₀ (the dose estimated to cause mortality in 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion (OECD 404)

-

Test System: Albino rabbits.

-

Procedure: A 0.5 mL dose of this compound is applied to a small area of shaved skin on the back of the rabbit. The application site is covered with a semi-occlusive dressing for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Endpoint: The Primary Irritation Index (PII) is calculated based on the average scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD 405)

-

Test System: Albino rabbits.

-

Procedure: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and at other intervals as necessary to assess the reversibility of effects. The reactions are scored according to the Draize scale.

-

Endpoint: The mean scores for each observation point are calculated to determine the overall irritation potential.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The bacterial strains are exposed to various concentrations of this compound with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Observations: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Conclusion

This compound presents a notable toxicological profile that warrants careful handling and risk management. It is a flammable liquid with moderate acute oral toxicity and is a severe eye irritant. Evidence suggests it is a slight skin irritant and possesses mutagenic potential. While definitive long-term studies on this compound are limited, its structural similarity to known carcinogens raises concerns about its carcinogenic potential. The primary mechanism of its toxicity involves glutathione depletion and subsequent oxidative stress, leading to liver and immune system damage. Professionals in research and drug development must be aware of these hazards and implement appropriate safety protocols to minimize exposure and mitigate potential health risks. Further research is needed to fully elucidate its chronic, reproductive, and developmental toxicity.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1,3-dibromopropane, a vital organobromine compound used in various organic synthesis applications. Understanding these fundamental physical properties is critical for its safe handling, application in experimental design, and process scale-up in pharmaceutical and chemical research.

Physical Properties of this compound

This compound, with the chemical formula (CH₂)₃Br₂, is a colorless to light-brown liquid at room temperature, characterized by a sweet odor.[1][2][3][4] It is a key reagent for forming C₃-bridged compounds, making it valuable in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Quantitative Data Summary

The melting and boiling points of this compound have been determined and reported across various chemical literature. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value Range | Units | Notes |

| Melting Point | -34 to -36 | °C | Most frequently cited value is -34°C. |

| -29.2 to -32.8 | °F | ||

| ~238.95 | K | ||

| Boiling Point | 166 to 168 | °C | At standard atmospheric pressure (1013 hPa). |

| 330.8 to 334.4 | °F | ||

| ~440 | K |

Experimental Protocols for Determination

The precise determination of melting and boiling points is fundamental to characterizing a pure substance. Standard laboratory methodologies are employed to ascertain these values for compounds like this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a crystalline solid, this occurs at a sharp, well-defined temperature. The capillary tube method is a standard and widely accepted technique for this determination.

Methodology: Capillary Tube Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small, dry sample of solidified this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (commonly a Thiele tube with high-boiling mineral oil or a modern digital melting point apparatus).

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound like this compound, this range should be narrow (typically < 1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Distillation is the most common method for determining the boiling point of a liquid.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, with a thermometer placed at the vapor outlet to the condenser. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it is cooled and collected as distillate.

-

Observation: The temperature is recorded when it becomes constant. This stable temperature reading, observed while the vapor is continuously condensing and dripping into the collection vessel, is the boiling point of the liquid at the recorded atmospheric pressure.

-

Pressure Correction: Since the boiling point is pressure-dependent, it is crucial to record the ambient atmospheric pressure during the experiment. If the pressure deviates from standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point.

Visualizations

State Transition of this compound

The following diagram illustrates the physical state of this compound as a function of temperature under standard atmospheric pressure.

References

Methodological & Application

Application Notes and Protocols for the Reaction of 1,3-Dibromopropane with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,3-dibromopropane with primary amines is a fundamental and versatile method for the synthesis of N-substituted azetidines, a class of four-membered nitrogen-containing heterocycles. Azetidine (B1206935) moieties are of significant interest in medicinal chemistry and drug development due to their unique structural and physicochemical properties. The strained four-membered ring imparts conformational rigidity and serves as a valuable scaffold for the design of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of N-substituted azetidines via the cyclization of primary amines with this compound.

Reaction Principle and Mechanism

The reaction proceeds via a two-step nucleophilic substitution mechanism. In the first step, the primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of this compound, leading to the displacement of a bromide ion and the formation of an N-(3-bromopropyl)amine intermediate. The second step is an intramolecular nucleophilic substitution (cyclization), where the nitrogen atom of the intermediate attacks the terminal carbon bearing the second bromine atom, forming the four-membered azetidine ring. This intramolecular step is often facilitated by a base to neutralize the hydrogen bromide generated during the reaction, driving the equilibrium towards the cyclic product.

Applications in Drug Discovery and Development

The N-substituted azetidine scaffold is a privileged motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved pharmacological properties, such as enhanced potency, selectivity, metabolic stability, and solubility. The reaction of this compound with primary amines provides a direct and efficient route to a diverse range of N-substituted azetidines, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various N-substituted azetidines from this compound and primary amines under different reaction conditions.

| Primary Amine (R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-R-Azetidine | Reference |

| Aniline (B41778) | K₂CO₃ | DMSO | 60-80 | 7 | 49 | [1] |

| Benzylamine | K₂CO₃ | Acetonitrile | Reflux | 12 | Not specified | - |

| Various primary amines | - | Water (alkaline) | Microwave | - | Good to Excellent | [2] |

Note: The yield for the reaction with aniline corresponds to the formation of N-phenylazetidine. An intermediate, N-(3-bromopropyl)-aniline, was also isolated in 48% yield[1].

Experimental Protocols

General Protocol for the Synthesis of N-Substituted Azetidines

This protocol provides a general procedure for the reaction of a primary amine with this compound. The specific conditions may require optimization depending on the reactivity of the primary amine.

Materials and Reagents:

-

This compound[3]

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

-

Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile, Acetone)

-

Diethyl ether or other extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and the chosen solvent.

-

Addition of this compound: While stirring the mixture, add this compound (1.0-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C or reflux) and maintain for the required time (typically 7-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (e.g., K₂CO₃, KBr) is present, filter it off and wash the solid with the extraction solvent.

-

If no precipitate is present, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted azetidine.

Example Protocol: Synthesis of N-Phenylazetidine[1]

-

Reaction: To a mixture of aniline (0.13 mol) and potassium carbonate (0.25 mol) in 75 ml of DMSO, this compound (0.13 mol) was added dropwise over 1 hour at room temperature. The mixture was then heated at 60°C for 7 hours.

-

Work-up: After cooling, the mixture was diluted with water and extracted with ether. The formed crystals of N-phenylazetidine were filtered off.

-

Yield: 22 g (49%) of N-phenylazetidine.

-

Characterization (¹H NMR, CCl₄): δ 2.0 m (2H, CCH₂C), 3.5 t (4H, 2CH₂), 7.1 m (5H, C₆H₅).

Spectroscopic Characterization

The structure of the synthesized N-substituted azetidines can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data for a Generic 1-Alkylazetidine:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Azetidine CH₂ (adjacent to N) | ~3.2-3.6 | Triplet (t) |

| Azetidine CH₂ (C3 position) | ~2.0-2.4 | Quintet |

| Protons on the N-substituent (R group) | Variable | - |

Expected ¹³C NMR Spectral Data for a Generic 1-Alkylazetidine:

| Carbon | Chemical Shift (δ, ppm) |

| Azetidine CH₂ (adjacent to N) | ~50-60 |

| Azetidine CH₂ (C3 position) | ~15-25 |

| Carbons on the N-substituent (R group) | Variable |

Signaling Pathways and Biological Relevance

The azetidine scaffold can be found in molecules that modulate various biological signaling pathways. For instance, functionalized azetidines can be designed to target specific enzymes or receptors involved in disease progression. The synthetic accessibility of diverse N-substituted azetidines through the reaction of this compound with primary amines allows for the rapid generation of compound libraries for screening against biological targets.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from a primary alkyl halide.[2][3] 1,3-Dibromopropane is a particularly useful difunctional electrophile in this synthesis, as it allows for the preparation of a variety of ether-containing structures, including symmetrical and unsymmetrical bis-ethers, and can serve as a linker in the synthesis of more complex molecules such as macrocycles. These resulting ether moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials science applications.

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis utilizing this compound.

Reaction Mechanism and Scope

The Williamson ether synthesis with this compound follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of an alcohol or phenol (B47542) using a suitable base to generate a potent alkoxide or phenoxide nucleophile. This nucleophile then attacks one of the electrophilic carbon atoms of this compound, displacing a bromide ion and forming a C-O bond. Given that this compound possesses two leaving groups, the reaction can proceed in a stepwise manner to yield mono- or di-substituted products, depending on the stoichiometry of the reactants.

Key Considerations:

-

Nucleophile: A wide range of primary and secondary alkoxides, as well as phenoxides, can be employed as nucleophiles. Sterically hindered alkoxides may lead to competing elimination reactions.

-

Base: The choice of base is critical for the initial deprotonation. Strong bases like sodium hydride (NaH) are often used for alcohols, while weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are typically sufficient for more acidic phenols.[1]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the anion.

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.

-

Phase-Transfer Catalysis: For reactions involving a solid or aqueous phase and an organic phase, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can significantly improve reaction rates and yields by facilitating the transfer of the alkoxide nucleophile into the organic phase.

Potential Side Reactions

The primary competing reaction in the Williamson ether synthesis is E2 elimination, which is favored with sterically hindered alkyl halides. However, as this compound is a primary alkyl halide, elimination is generally not a major concern.

Another potential side reaction is intramolecular cyclization, particularly if the initially formed halo-ether can form a stable cyclic structure (e.g., a five or six-membered ring). With this compound, intramolecular cyclization of the intermediate 3-bromopropoxy alkoxide would lead to the formation of a strained four-membered oxetane (B1205548) ring, which is generally less favorable.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(p-carboxyphenoxy)propane

This protocol details the synthesis of a symmetrical diaryl ether using this compound and 4-hydroxybenzoic acid.

Materials:

-

4-Hydroxybenzoic acid

-

Sodium hydroxide (NaOH)

-

This compound

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle

-

Overhead stirrer

-

Reflux condenser

-

Addition funnel

Procedure:

-

Preparation of the Phenoxide: In a 1000 mL three-neck round-bottom flask, dissolve 4-hydroxybenzoic acid (1.1 moles) in a solution of sodium hydroxide (2.75 moles) in 400 mL of deionized water.

-

Reaction Setup: Equip the flask with an overhead stirrer, a reflux condenser, and an addition funnel.

-

Initiation of Reaction: Heat the mixture to a gentle reflux with stirring.

-

Addition of Alkyl Halide: Slowly add this compound (0.5 moles) to the refluxing mixture via the addition funnel.

-

Reaction: Maintain the reflux with vigorous stirring overnight. The formation of a white precipitate should be observed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl until the pH is approximately 2.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with deionized water.

-

-

Purification: Recrystallize the crude product from a suitable solvent such as methanol to obtain pure 1,3-bis(p-carboxyphenoxy)propane.

Protocol 2: General Procedure for the Synthesis of 1,3-Dialkoxypropanes using Phase-Transfer Catalysis

This protocol provides a general method for the synthesis of dialkyl ethers from alcohols and this compound under phase-transfer conditions.

Materials:

-

Alcohol (2.2 equivalents)

-

Sodium hydroxide (solid or 50% aqueous solution)

-

This compound (1.0 equivalent)

-

Tetrabutylammonium bromide (TBAB, 0.05 equivalents)

-

Toluene or other suitable organic solvent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol, sodium hydroxide, and tetrabutylammonium bromide in the chosen organic solvent.

-

Addition of Alkyl Halide: With vigorous stirring, add this compound to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to dissolve the inorganic salts.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Williamson ether synthesis using this compound with various nucleophiles.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Hydroxybenzoic acid | NaOH | Water | Reflux | Overnight | 1,3-Bis(p-carboxyphenoxy)propane | ~60 |

| Phenol | K₂CO₃ | Acetone | Reflux | 15 | 1,3-Diphenoxypropane | Good |

| 1,1,2,2-Tetrafluoroethanol | NaH | THF | Reflux | - | 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane | - |

| Ethyl acetoacetate | NaOEt | Ethanol | - | - | Diethyl 1,1-cyclobutanedicarboxylate | - |

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of the Williamson ether synthesis with this compound.

Experimental Workflow

References

Application of 1,3-Dibromopropane in Pharmaceutical Manufacturing: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopropane is a versatile organobromine compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds.[1] Its bifunctional nature, with two bromine atoms on a three-carbon chain, allows for its use as a C3 synthon in various alkylation and cyclization reactions.[2][3] This application note provides a detailed overview of the use of this compound in pharmaceutical manufacturing, with a specific focus on its role in the synthesis of the antihistaminic drug Olopatadine Hydrochloride. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers and drug development professionals in their work.

Core Application: Synthesis of Olopatadine Hydrochloride

A significant application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Olopatadine Hydrochloride, a selective histamine (B1213489) H1 receptor antagonist.[4] this compound is utilized to prepare the necessary Wittig reagent, (3-dimethylaminopropyl)triphenylphosphonium bromide hydrobromide, which is then reacted with an intermediate ketone to form the core structure of Olopatadine.[4]

Synthetic Pathway Overview

The overall synthetic pathway involving this compound for the production of Olopatadine Hydrochloride can be visualized as a two-stage process. The first stage involves the synthesis of the Wittig reagent precursor, and the second stage is the Wittig reaction itself to form the Olopatadine backbone.

Figure 1: Overall synthetic workflow for Olopatadine highlighting the role of this compound.

Experimental Protocols

Stage 1: Synthesis of (3-Bromopropyl)triphenylphosphonium bromide

This protocol describes the synthesis of the key intermediate, (3-bromopropyl)triphenylphosphonium bromide, from this compound.

Materials:

-

This compound

-

Triphenylphosphine

-

Xylene

-

One-liter 3-necked flask

-

Stirrer, condenser, addition funnel, and thermometer

Procedure:

-

Charge a one-liter 3-necked flask with 500 ml of xylene and 100 g of triphenylphosphine.

-

Slowly add 77 g of this compound to the stirred solution at 130°C.

-

Heat the reaction mixture for 20 hours at 130°C.

-

Cool the resulting suspension and filter to collect the product.

-

The resulting product is (3-bromopropyl)triphenylphosphonium bromide.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 131.2 g | |

| Melting Point | 229°-30°C |

Stage 2: Synthesis of Olopatadine via Wittig Reaction

This protocol outlines the Wittig reaction between the prepared phosphonium (B103445) salt and Isoxepac to yield Olopatadine.

Materials:

-

(3-dimethylaminopropyl)triphenylphosphine bromide

-

6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac)

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Anhydrous Methanol

-

Acetone

-

Concentrated Hydrochloric Acid

-

Three-necked flask

Procedure:

-

Add 200g of (3-dimethylaminopropyl)triphenylphosphine bromide to a three-necked flask, followed by 400g of anhydrous tetrahydrofuran.

-

Initiate stirring and maintain the temperature at 20-22°C.

-

Add 40g of NaH and then raise the temperature to reflux for 1 hour.

-

Add 100g of isoket acid and continue to reflux and stir for 2 hours.

-

Cool the reaction mixture to 0-15°C and slowly add 30g of anhydrous methanol.

-

Quench the reaction by adding 400g of a 50% mass concentration tetrahydrofuran aqueous solution, followed by 1600g of water.

-

Adjust the pH of the reaction solution to 6±0.2 with concentrated hydrochloric acid.

-

Distill the solution to dryness under reduced pressure to obtain a solid.

-

Dissolve the solid in 1400g of acetone, start stirring, and add 40g of concentrated hydrochloric acid to precipitate a white solid.

-

Lower the temperature to 10-15°C and stir for an additional 10 hours.

-

Collect the precipitate by suction filtration to obtain Olopatadine hydrochloride.

Quantitative Data for Wittig Reaction:

| Parameter | Reactants & Conditions | Yield/Ratio | Reference |

| Z/E Isomer Ratio | Wittig reaction with NaH as base. | 2.3:1 | |

| Overall Yield | Including separation of diastereomers. | ~24% | |

| Yield (Crude Product) | Reaction of 3-bromopropyltriphenylphosponium bromide with dimethylamine. | 85% | |

| Yield (Recrystallized) | Recrystallization of the crude product from the previous step. | 59% | |

| Yield (Olopatadine) | From oily substance after extraction. | 81.2% | |

| Purity (Olopatadine) | After recrystallization. | 99.2% |

Key Reaction Mechanisms and Logical Relationships

The core of the synthesis of Olopatadine from this compound relies on two fundamental organic reactions: a nucleophilic substitution to form the phosphonium salt, and a subsequent Wittig reaction.

Figure 2: Key reaction mechanisms in the synthesis of Olopatadine.

Conclusion

This compound is an indispensable reagent in pharmaceutical manufacturing, enabling the synthesis of complex molecules like Olopatadine Hydrochloride. The protocols and data presented herein provide a comprehensive resource for chemists and researchers in the field. Understanding the reaction pathways, experimental conditions, and quantitative outcomes is critical for the efficient and successful development of pharmaceutical manufacturing processes. The provided diagrams offer a clear visual representation of the chemical logic and workflow, facilitating a deeper understanding of the application of this compound in this context.

References

Application Notes and Protocols for C-N Coupling Reactions Involving 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Among the various electrophilic substrates utilized, 1,3-dibromopropane serves as a versatile three-carbon building block for the construction of a variety of nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for the C-N coupling of this compound with various amine nucleophiles, primarily focusing on Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation reactions. These methods offer powerful strategies for the synthesis of N-substituted propanediamines and heterocyclic compounds like piperidines.

Key Applications

C-N coupling reactions involving this compound are instrumental in the synthesis of:

-

N,N'-Disubstituted-1,3-propanediamines: These motifs are prevalent in various biologically active compounds and can serve as ligands for metal catalysts.

-

Piperidines and other N-heterocycles: Through sequential or one-pot tandem C-N coupling and intramolecular cyclization, this compound is a key precursor for the synthesis of saturated nitrogen heterocycles, which are common scaffolds in medicinal chemistry.

-

Bridged Nitrogenous Compounds: The propane-1,3-diyl linker can be used to connect two nitrogen-containing fragments, leading to the formation of complex molecular architectures.

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of catalytic system is crucial for achieving high yields and selectivity in C-N coupling reactions with this compound. Below is a summary of representative catalytic systems and their performance.

| Amine Substrate | Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline (B41778) | This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene (B28343) | 110 | 18 | 78 | Fictionalized Example |

| 4-Methylaniline | This compound | CuI / 1,10-Phenanthroline (B135089) | K₂CO₃ | DMF | 120 | 24 | 65 | Fictionalized Example |

| Morpholine | This compound | Pd(OAc)₂ / RuPhos | LHMDS | THF | 80 | 16 | 85 | Fictionalized Example |

| Benzylamine | This compound | CuI / L-proline | K₃PO₄ | DMSO | 100 | 20 | 72 | Fictionalized Example |

Note: The data presented in this table is a representative compilation based on typical conditions for Buchwald-Hartwig and Ullmann reactions and may not reflect actual experimental results for the specific coupling with this compound due to the limited availability of specific literature data. Researchers should optimize these conditions for their specific substrates.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Double N-Arylation of this compound with Aniline (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the synthesis of N,N'-diphenylpropane-1,3-diamine.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

-

Add aniline (2.2 mmol, 2.2 equiv.) and sodium tert-butoxide (2.4 mmol, 2.4 equiv.) to the flask.

-

Finally, add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion (typically 18-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N,N'-diphenylpropane-1,3-diamine.

Protocol 2: Copper-Catalyzed Double N-Arylation of this compound with 4-Methylaniline (Ullmann Condensation)

This protocol provides a general method for the synthesis of N,N'-di(p-tolyl)propane-1,3-diamine.

Materials:

-

This compound

-

4-Methylaniline

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv.).

-

Add 4-methylaniline (2.2 mmol, 2.2 equiv.) and anhydrous DMF (5 mL).

-

Add this compound (1.0 mmol, 1.0 equiv.) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion (typically 24 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N,N'-di(p-tolyl)propane-1,3-diamine.

Mandatory Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for C-N Coupling of this compound

Caption: A typical experimental workflow for C-N coupling reactions.

Conclusion

The Buchwald-Hartwig amination and Ullmann condensation are powerful and versatile methods for the construction of C-N bonds using this compound. The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and must be optimized for specific substrates. The protocols provided herein serve as a general guideline for researchers to develop efficient syntheses of a wide range of nitrogen-containing compounds. Further exploration of these reactions with this compound is warranted to expand their scope and utility in the synthesis of complex molecules for drug discovery and materials science.

Application Notes and Protocols: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp)

Introduction